(R)-(-)-JQ1 Enantiomer

Catalog No.
S007602
CAS No.
1268524-71-5
M.F
C₂₃H₂₅ClN₄O₂S
M. Wt
456.99
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-JQ1 Enantiomer

CAS Number

1268524-71-5

Product Name

(R)-(-)-JQ1 Enantiomer

IUPAC Name

tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C₂₃H₂₅ClN₄O₂S

Molecular Weight

456.99

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1

InChI Key

DNVXATUJJDPFDM-QGZVFWFLSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Description

The bromodomain and extra terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4, play a key role in many cellular processes, including inflammatory gene expression, mitosis, and viral/host interaction by controlling the assembly of histone acetylation-dependent chromatin complexes. (±)-JQ1 displaces BET proteins from chromatin by competitively binding to the acetyl-lysine recognition pocket of BET bromodomains. The (−)-JQ1 stereoisomer has no appreciable affinity to BET bromodomains, whereas enantiomerically pure (+)-JQ1 binds to BRD4 bromodomains 1 and 2 with Kd values of ~50 and 90 nM, respectively.
JQ1 is a member of the triazolo-diazepine compound family which functions as a pan-BET (bromodomain and extra-terminal motif) family inhibitor. Its core structure is composed of thienodiazepine.
(-)-JQ-1 is the stereoisomer of (+)-JQ1. (+)-JQ1 potently decreases expression of both BRD4 target genes, whereas (−)-JQ1 has no effect.

Stereoisomer of (+)-JQ1:

(R)-(-)-JQ1 is the stereoisomer of another molecule called (+)-JQ1. Stereoisomers are molecules with the same atomic composition but differing in the spatial arrangement of their atoms. This difference can significantly impact their biological properties .

Inactivity towards BRD4:

Unlike (+)-JQ1, which has been shown to decrease the expression of genes regulated by a protein called BRD4, (R)-(-)-JQ1 exhibits no such effect. This highlights the importance of stereochemistry in determining a molecule's interaction with biological targets .

Limited Biological Activity:

Studies suggest that (R)-(-)-JQ1 shows minimal interaction with other cellular components, including bromodomains (protein domains that BRD4 belongs to) and has limited activity in certain cancers .

Research Applications:

Despite its lack of direct biological activity, (R)-(-)-JQ1 serves as a valuable tool in scientific research. Here are some potential applications:

  • Control Molecule: In studies involving (+)-JQ1, (R)-(-)-JQ1 can be used as a control to isolate the specific effects of (+)-JQ1 by accounting for potential off-target interactions .
  • Understanding Stereochemical Effects: By comparing the activity of (R)-(-)-JQ1 with (+)-JQ1, researchers can gain insights into how stereochemistry influences the interaction of molecules with biological systems.

(R)-(-)-JQ1 was identified during research on Bromodomain and Extra-Terminal (BET) inhibitors []. BET proteins play a crucial role in gene expression regulation. (+)-JQ1 was discovered to be a potent inhibitor of BRD4, a specific BET protein []. However, (R)-(-)-JQ1 lacks this inhibitory activity [, ].


Molecular Structure Analysis

The exact structure of (R)-(-)-JQ1 is not publicly available. However, since it's an enantiomer of (+)-JQ1, we know they share the same chemical formula, C23H25ClN4O2S []. (+)-JQ1 possesses a complex structure with several key functional groups, likely including amides, aromatic rings, and a chlorine atom []. The difference between the two enantiomers lies solely in the spatial arrangement of these groups around certain chiral centers in the molecule.


Chemical Reactions Analysis

The lack of biological activity of (R)-(-)-JQ1 suggests it doesn't undergo reactions within cells that would typically be observed for (+)-JQ1, such as binding to the BRD4 protein.

(R)-(-)-JQ1, unlike its counterpart (+)-JQ1, does not exhibit a significant inhibitory effect on BRD4 or other bromodomains [, ]. This suggests the specific spatial arrangement of functional groups in the active enantiomer (+)-JQ1 is crucial for its interaction with these proteins.

XLogP3

4.9

Wikipedia

LSM-6333

Dates

Modify: 2023-08-15
[1]. Filippakopoulos, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. [2]. Mahe M, et al. An FGFR3/MYC positive feedback loop provides new opportunities for targeted therapies in bladder cancers. EMBO Mol Med. 2018 Feb 20. pii: e8163.

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